Cas no 221196-25-4 (N-BENZYL-N-METHYLPUTRESCINE)

N-Benzyl-N-methylputrescine is a polyamine derivative characterized by its benzyl and methyl substituents on the putrescine backbone. This compound is of interest in organic synthesis and biochemical research due to its structural similarity to naturally occurring polyamines, which play critical roles in cellular processes. Its modified structure enhances stability and alters reactivity compared to unsubstituted putrescine, making it valuable for studying enzyme interactions, signal transduction, and molecular recognition. The benzyl group introduces aromaticity, potentially improving binding affinity in receptor studies. Researchers utilize N-Benzyl-N-methylputrescine as a building block for designing inhibitors or probes in neurochemistry and pharmacology applications.
N-BENZYL-N-METHYLPUTRESCINE structure
N-BENZYL-N-METHYLPUTRESCINE structure
Product Name:N-BENZYL-N-METHYLPUTRESCINE
CAS No:221196-25-4
MF:C12H20N2
MW:192.300602912903
CID:825328
PubChem ID:7138426
Update Time:2025-05-25

N-BENZYL-N-METHYLPUTRESCINE Chemical and Physical Properties

Names and Identifiers

    • N-BENZYL-N-METHYLPUTRESCINE
    • 4-(1-benzyl-1-methylamino)butylamine
    • 3-Benzyl-3-methylaminobutylamine
    • N-benzyl-N-methylbutane-1,4-diamine
    • (4-AMINOBUTYL)(BENZYL)METHYLAMINE
    • SCHEMBL4604745
    • MFCD06446890
    • AKOS000161899
    • CS-0336371
    • N-(4-Amino-1-butyl)-N-benzyl-methylamine
    • G74015
    • EN300-7303552
    • J-014523
    • 221196-25-4
    • LNKXNYGPRVTRQG-UHFFFAOYSA-N
    • DTXSID30427963
    • N'-benzyl-N'-methylbutane-1,4-diamine
    • N1-benzyl-N1-methylbutane-1,4-diamine
    • MDL: MFCD06446890
    • Inchi: 1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3
    • InChI Key: LNKXNYGPRVTRQG-UHFFFAOYSA-N
    • SMILES: N(C)(CC1C=CC=CC=1)CCCCN

Computed Properties

  • Exact Mass: 192.16300
  • Monoisotopic Mass: 192.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Solubility: Chloroform, Dichloromethane
  • PSA: 29.26000
  • LogP: 2.55760

N-BENZYL-N-METHYLPUTRESCINE Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-BENZYL-N-METHYLPUTRESCINE Pricemore >>

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N-BENZYL-N-METHYLPUTRESCINE Production Method

Additional information on N-BENZYL-N-METHYLPUTRESCINE

Comprehensive Overview of N-Benzyl-N-Methylputrescine (CAS No. 221196-25-4): Properties, Applications, and Research Insights

N-Benzyl-N-Methylputrescine (CAS No. 221196-25-4) is a specialized organic compound belonging to the class of polyamine derivatives. Its unique structure, featuring a benzyl and methyl substitution on the putrescine backbone, makes it a valuable intermediate in pharmaceutical and biochemical research. The compound's molecular formula, C12H20N2, and its role in modulating cellular processes have garnered significant attention in recent years, particularly in studies related to cell proliferation and signal transduction.

In the context of current scientific trends, N-Benzyl-N-Methylputrescine is often explored for its potential applications in neurodegenerative disease research and cancer therapeutics. Researchers are investigating its interactions with polyamine transporters and enzymes like spermidine synthase, which are critical in metabolic pathways. This aligns with the growing public interest in precision medicine and targeted drug delivery systems, topics frequently searched in academic and healthcare forums.

The synthesis of N-Benzyl-N-Methylputrescine typically involves reductive amination or alkylation techniques, with yields optimized for industrial-scale production. Its stability under physiological conditions makes it suitable for in vitro and in vivo studies, though handling requires adherence to standard laboratory safety protocols. Analytical methods such as HPLC and mass spectrometry are commonly employed for purity verification, addressing the demand for high-quality reference standards in research.

From an industrial perspective, this compound is utilized in the development of bioactive probes and enzyme inhibitors. Its derivatives are also being tested for their efficacy in anti-aging formulations, a hot topic in cosmetic and nutraceutical industries. Notably, its low toxicity profile (as per available data) positions it as a candidate for further exploration in sustainable chemistry initiatives.

Emerging discussions in online scientific communities highlight the compound's potential in gut microbiome modulation, linking it to broader trends like personalized nutrition. While peer-reviewed studies on this specific application are limited, the structural similarity of N-Benzyl-N-Methylputrescine to naturally occurring polyamines suggests plausible mechanisms worth investigating.

For researchers sourcing this compound, key considerations include storage conditions (recommended at -20°C under inert atmosphere) and supplier certifications. These details are frequently searched alongside the CAS number (221196-25-4) in procurement databases. The compound's compatibility with green chemistry principles also makes it relevant to ESG-focused funding initiatives.

In summary, N-Benzyl-N-Methylputrescine represents a versatile tool in modern chemical biology, bridging gaps between basic research and applied science. Its ongoing study reflects the interdisciplinary nature of 21st-century scientific inquiry, where compounds once considered niche are now pivotal in addressing global health and sustainability challenges.

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